molecular formula C11H12O2 B1266882 1-[3-(Allyloxy)phenyl]ethanone CAS No. 58621-54-8

1-[3-(Allyloxy)phenyl]ethanone

Cat. No. B1266882
CAS RN: 58621-54-8
M. Wt: 176.21 g/mol
InChI Key: ZRQBATDEVGIBAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[3-(Allyloxy)phenyl]ethanone involves various chemical strategies. For example, Walters et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, highlighting a methodology that could be adapted for synthesizing similar compounds. This approach emphasizes the versatility of phenyl]ethanone derivatives in chemical synthesis (Walters N. Atemnkeng, Larry D Louisiana II, Promise K. Yong, Breanne Vottero, A. Banerjee, 2003).

Molecular Structure Analysis

The molecular structure of phenyl]ethanone derivatives has been extensively studied. Şahin et al. (2011) used X-ray diffraction techniques and density functional theory (DFT) to analyze the structures of isomeric phenyl]ethanones, providing insights into the intricate molecular arrangements and hydrogen bonding patterns that could be relevant to understanding the structure of 1-[3-(Allyloxy)phenyl]ethanone (Șahin, Onur, Buyukgungor, Orhan, Albayrak, Çiğdem, Odabasoglu, Mustafa, 2011).

Chemical Reactions and Properties

Chemical reactions involving phenyl]ethanone derivatives demonstrate their reactivity and potential for forming diverse chemical structures. For instance, Manzano et al. (2015) described an Ullmann reaction that yielded an unexpected by-product, showcasing the unpredictability and complexity of reactions involving these compounds (Verónica E. Manzano, R. Baggio, F. D. Cukiernik, 2015).

Physical Properties Analysis

The physical properties of 1-[3-(Allyloxy)phenyl]ethanone derivatives can vary significantly. Čižmáriková et al. (2002) prepared a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones and studied their physicochemical and conformational properties, providing valuable data on the stability and conformational preferences of these compounds (R. Čižmáriková, M. Polakovičová, E. Mišíková, 2002).

Chemical Properties Analysis

The chemical properties of 1-[3-(Allyloxy)phenyl]ethanone derivatives are influenced by their molecular structure. Mary et al. (2015) conducted a comprehensive study involving FT-IR, NBO, HOMO-LUMO, and MEP analysis of a phenyl]ethanone derivative, revealing the molecule's stability, reactivity, and potential applications in nonlinear optics and as an anti-neoplastic agent (Y. Mary, C. Panicker, M. Sapnakumari, B. Narayana, B. Sarojini, A. Al‐Saadi, C. Van Alsenoy, J. A. War, 2015).

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-[2-(2-Hydroxyalkyl)phenyl]ethanone, a variant of the compound , has been introduced as a new photoremovable protecting group for carboxylic acids. It shows effective protection and photolytic release of various carboxylic acids in 70-85% yields, showcasing its potential in organic synthesis and drug development (Atemnkeng et al., 2003).

Structural Chemistry and Anti-Inflammatory Activity

A study on phenyl dimer compounds, including variants of 1-[3-(Allyloxy)phenyl]ethanone, demonstrated anti-inflammatory activities in vivo on Wistar strain albino rats. The structural properties and the role of the substituent in crystal packing were also discussed (Singh et al., 2020).

Antimicrobial Activity

The compound 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, a derivative, was synthesized and tested for antimicrobial activity against gram-positive and gram-negative bacteria. Its synthesis from 4-chlorophenol, an active pharmaceutical ingredient, highlights its potential in drug research (Wanjari, 2020).

X-ray and DFT-Calculated Structures

The isomeric structures of 1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone, related to the compound of interest, were determined using X-ray diffraction techniques. This research is significant for understanding the molecular and energetic behaviors of these compounds in various solvent media (Șahin et al., 2011).

Synthesis and Fungitoxicity

1-(3-(Benzylideneamino)phenyl)ethanone and its derivatives were synthesized and screened for fungitoxicity against several fungi. Their effectiveness in inhibiting spore germination positions them as potential fungicidal agents (Mehton et al., 2009).

Molecular Docking and ADMET Studies

Ethanone 1-(2-hydroxy-5-methyl phenyl), a variant of the compound, was studied for its antimicrobial properties and binding efficacy with proteins in Staphylococcus aureus. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were also assessed, underlining its potential in pharmaceutical applications (SRI SATYA et al., 2022).

properties

IUPAC Name

1-(3-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h3-6,8H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQBATDEVGIBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292963
Record name 1-[3-(allyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Allyloxy)phenyl]ethanone

CAS RN

58621-54-8
Record name 58621-54-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[3-(allyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To solution of 3-hydroxyacetophenone (2.140 g, 15.72 mmol) in acetone (100 mL) was added potassium carbonate (4.344 g, 31.43 mmol), and 3-bromo-propene (2.282 g, 18.86 mmol) and the reaction was stirred at room temperature for 16 h. The solvent was removed in vacuo and water (25 mL) was added to the reaction mixture and then extracted with ethyl acetate (3×60 mL). The organic extracts were washed with brine (15 mL), dried (Na2SO4) and concentrated to give the title compound which was used as is in the next step.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
4.344 g
Type
reactant
Reaction Step One
Quantity
2.282 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxyacetophenone (1.36 g, 10.0 mmol) was dissolved in acetone (50 mL), then added with potassium carbonate (2.76 g, 20.0 mmol) and allylbromide (1.27 mL, 15.0 mmol) at room temperature, and heated to reflux for 2 hours. The reaction solution was cooled to room temperature, added with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (n-hexane/ethyl acetate=10/1), and 1-(3-(allyloxy)phenyl)ethanone (1.76 g, 100%) was obtained as a pale yellow oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Chamakuri, S Jogula, P Arya - ACS Combinatorial Science, 2015 - ACS Publications
We developed a regio- and stereocontrolled Dieckmann cyclization approach to the synthesis of a novel, natural-product-like scaffold that was inspired from treprostinil (UT-15). This …
Number of citations: 1 pubs.acs.org

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